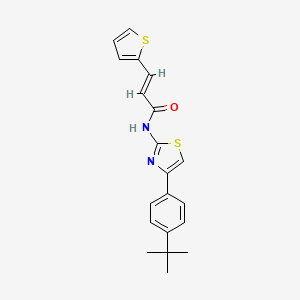

(E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Vue d'ensemble

Description

(E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a thiophene ring, and an acrylamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with 4-(tert-butyl)benzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.

Introduction of the Acrylamide Moiety: The thiazole intermediate is then reacted with 3-(thiophen-2-yl)acrylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the acrylamide linkage.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the thiophene and thiazole rings, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens (Br2, Cl2), nitro compounds (HNO3)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Applications De Recherche Scientifique

Structure and Characteristics

This compound is characterized by a complex structure that includes a thiazole ring, a thiophene moiety, and a tert-butyl phenyl group. The molecular formula is , indicating its diverse functional groups that contribute to its biological activity.

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and thiophene derivatives. A common synthetic route involves the use of starting materials such as 4-tert-butylthiobenzamide and various carboximidamides to yield the final product with high efficiency .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to (E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide . For instance, derivatives with thiazole and sulfonamide groups have shown significant activity against both Gram-positive and Gram-negative bacteria. In one study, compounds featuring a tert-butyl substitution demonstrated pronounced antibacterial effects, suggesting that modifications to the phenyl group can enhance antimicrobial potency .

Data Table: Antibacterial Activity

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl | 8 | E. coli: 10.5 |

| Compound 1 | 7 | S. aureus: 8 |

| Compound 2 | 7.5 | B. subtilis: 9 |

Anticancer Research

In addition to antibacterial applications, the compound has been investigated for its anticancer properties. Thiazole-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways influenced by reactive oxygen species (ROS) .

Case Studies

-

Antibacterial Hybrid Molecules :

A study synthesized N-(thiazol-2-yl) derivatives that combined thiazole with sulfonamide groups, revealing their effectiveness in overcoming multidrug resistance in bacteria when used with cell-penetrating peptides . -

Cytotoxicity against Cancer Cells :

Another research effort focused on evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, prompting further investigation into their mechanisms of action .

Mécanisme D'action

The mechanism of action of (E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific molecular targets, while the acrylamide moiety might participate in covalent interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-N-(4-(4-methylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- (E)-N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- (E)-N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Uniqueness

The tert-butyl group in (E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide provides steric hindrance, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with smaller alkyl groups, potentially leading to different biological activities or material properties.

Activité Biologique

The compound (E)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies to elucidate its mechanisms and efficacy.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of thiazole derivatives, including those with substitutions like tert-butyl. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives were tested in combination with cell-penetrating peptides, showing enhanced efficacy against resistant strains .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| 4-tert-butyl derivative | 8 | 10.5 (E. coli), 8 (S. aureus), 9 (B. subtilis), 6 (S. epidermidis) |

| Other derivatives | Various | Ranged from 6 to 9 mm |

The mechanisms underlying this activity often involve inhibition of bacterial enzymes critical for cell wall synthesis, such as dihydropteroate synthase (DHPS), leading to bacteriostatic effects .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. For example, compounds related to our target have shown promising results in inhibiting cancer cell proliferation in vitro. One study reported that a structurally similar thiazole compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Thiazole derivative A | HeLa | 5.0 |

| Thiazole derivative B | MCF-7 | 3.5 |

| Thiazole derivative C | A549 | 4.2 |

The proposed mechanism involves the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for further development in cancer therapeutics .

Case Studies and Research Findings

- Antimicrobial Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties in vitro. The study found that certain substitutions significantly enhanced the antibacterial activity against resistant strains of bacteria .

- Cancer Cell Proliferation : Another investigation focused on the effects of thiazole derivatives on T-cell proliferation, revealing that specific analogs acted as potent inhibitors with IC50 values as low as 0.004 µM . This highlights the potential for these compounds to serve as immunomodulators in cancer therapy.

- Mechanistic Insights : Research has also delved into the molecular interactions of these compounds with targets such as zinc-activated channels (ZAC). The compound was identified as a negative allosteric modulator, suggesting its utility in modulating receptor activity linked to various physiological processes .

Propriétés

IUPAC Name |

(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-20(2,3)15-8-6-14(7-9-15)17-13-25-19(21-17)22-18(23)11-10-16-5-4-12-24-16/h4-13H,1-3H3,(H,21,22,23)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMECUXFFZUZXJL-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.